

# Understanding the hydrochloride salt of tyrosine methyl ester

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## Compound of Interest

Compound Name: *H-Tyr-OMe.HCl*

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An In-depth Technical Guide to L-Tyrosine Methyl Ester Hydrochloride

## Introduction

L-Tyrosine methyl ester hydrochloride is a derivative of the natural amino acid L-tyrosine, widely utilized in biochemical research, pharmaceutical development, and organic synthesis.[1] Its primary function is as a protected form of L-tyrosine, particularly in the intricate process of peptide synthesis, where the methyl ester group safeguards the carboxylic acid functionality.[2] This modification allows for the specific and controlled formation of peptide bonds at the amino terminus.[2]

This guide provides a comprehensive overview of L-tyrosine methyl ester hydrochloride, detailing its physicochemical properties, synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile compound.

## Physicochemical Properties

L-Tyrosine methyl ester hydrochloride is a white to off-white crystalline solid at room temperature.[1][3] It is known to be hygroscopic and should be stored in a dry environment, typically at temperatures between 2-8°C, to prevent moisture absorption.[3] The hydrochloride salt form enhances the compound's stability and crystallinity compared to its free base.[3]

The following table summarizes the key quantitative properties of L-Tyrosine methyl ester hydrochloride.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>3</sub>	[3][4]
Molecular Weight	231.68 g/mol	[4]
Appearance	White to off-white crystalline powder	[1][3][4]
Melting Point	~190°C	[4]
Purity (HPLC)	≥ 98.6%	[5]
Optical Rotation [α] <sub>D</sub> <sup>20</sup>	+73 ± 2° (c=3 in Pyridine)	[1]
Solubility	Soluble in water and polar organic solvents like methanol. [3][6]	

## Experimental Protocols

### Synthesis of L-Tyrosine Methyl Ester Hydrochloride via Fischer Esterification

The most common method for synthesizing L-Tyrosine methyl ester hydrochloride is the Fischer esterification of L-tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl<sub>2</sub>) or hydrogen chloride (HCl) gas.[3][7]

Materials:

- L-Tyrosine
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl<sub>2</sub>) or Trimethylchlorosilane (TMSCl)[8]
- Diethyl Ether

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Ice bath

Procedure using Thionyl Chloride:

- **Reaction Setup:** In a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, suspend L-tyrosine (e.g., 1.81 g, 10 mmol) in anhydrous methanol (20 mL).<sup>[5]</sup>
- **Acid Addition:** Cool the suspension in an ice bath to -10°C.<sup>[5]</sup> Slowly add thionyl chloride (e.g., 1.78 g, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.<sup>[5]</sup>
- **Esterification:** After the addition is complete, remove the ice bath and heat the mixture to reflux (60-70°C).<sup>[5][7]</sup> Continue stirring at reflux for 6-8 hours.<sup>[7]</sup> The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).<sup>[5]</sup>
- **Workup and Isolation:** After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and solvent under reduced pressure using a rotary evaporator.<sup>[5][7]</sup> This will yield the crude L-tyrosine methyl ester hydrochloride as a solid.<sup>[7]</sup>
- **Purification:** To remove excess dimethyl sulfite, titrate the crude product with cold diethyl ether at 0°C.<sup>[7]</sup> The resulting solid product is collected by filtration and dried under a vacuum.<sup>[7]</sup> For further purification, the product can be recrystallized from hot methanol by the slow addition of ether, followed by cooling.<sup>[7]</sup>
- **Final Product:** The purified white solid is L-tyrosine methyl ester hydrochloride, with reported yields often exceeding 95%.<sup>[5]</sup>

## Use in Peptide Coupling (Illustrative Example)

L-Tyrosine methyl ester hydrochloride serves as a crucial starting material in peptide synthesis. The methyl ester protects the C-terminus, while the amine group is available for coupling with the activated carboxyl group of an N-protected amino acid.

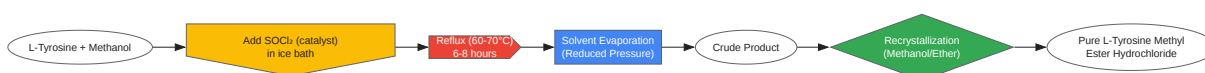
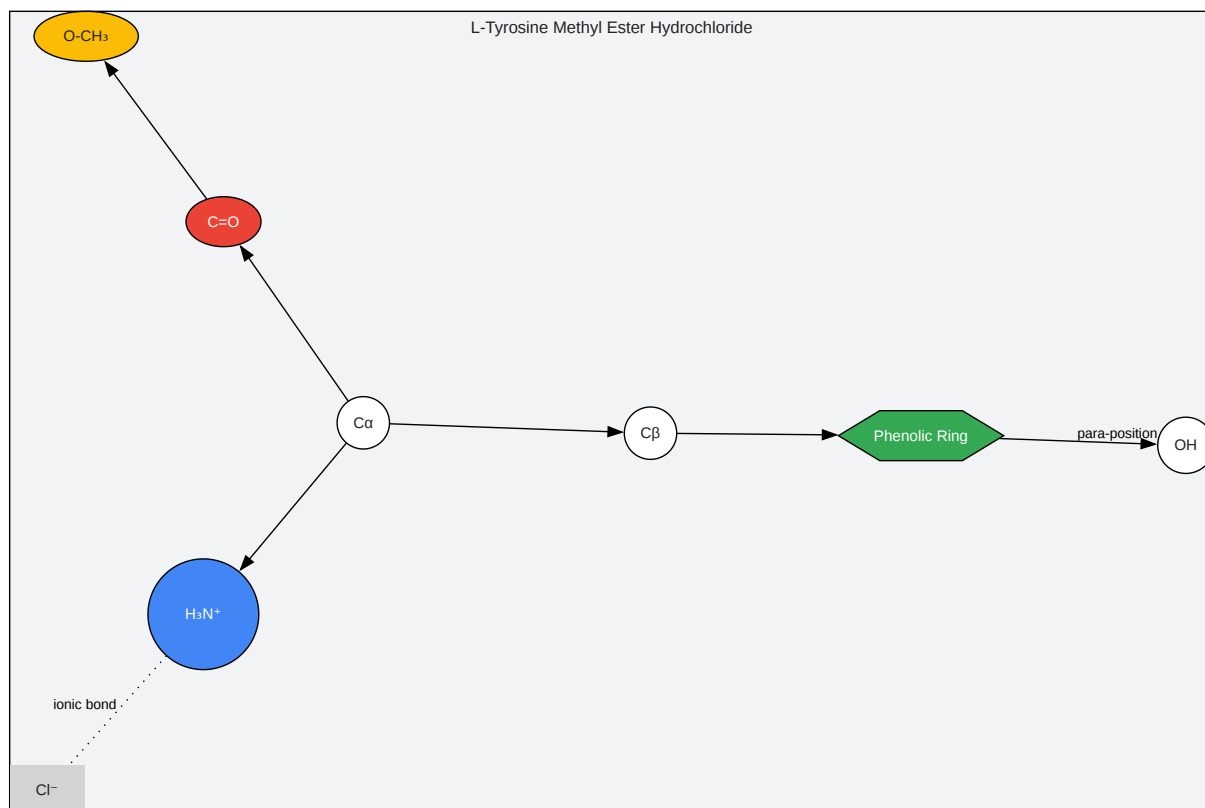
#### Materials:

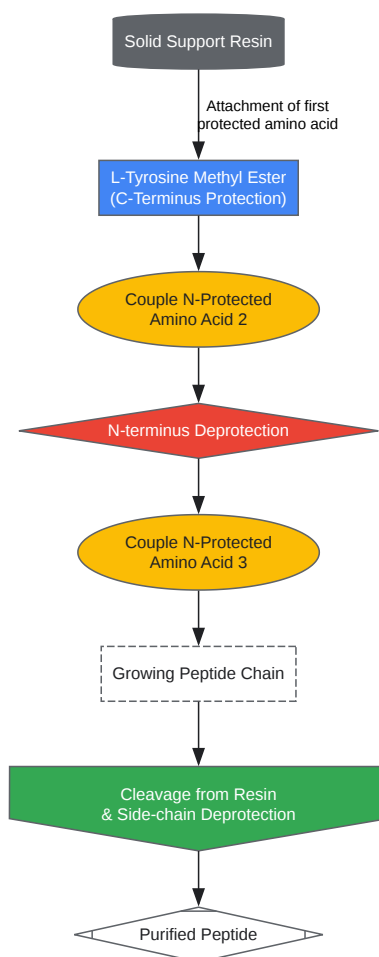
- L-Tyrosine methyl ester hydrochloride
- N-protected amino acid (e.g., Boc-L-Leucine)
- Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
- Base (e.g., Triethylamine - TEA)
- Solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

#### General Procedure:

- Neutralization: Dissolve L-Tyrosine methyl ester hydrochloride and the N-protected amino acid in a suitable solvent mixture like DMF and acetonitrile.[\[9\]](#)
- Activation & Coupling: Cool the solution in an ice bath. Add triethylamine to neutralize the hydrochloride salt, followed by the addition of the coupling agent (DCC).[\[9\]](#)
- Reaction: Stir the mixture at 0-5°C for an hour, then allow it to warm to room temperature and stir overnight.[\[10\]](#)
- Workup: After the reaction, the solvent is removed, and the residue is partitioned between an organic solvent (like ethyl acetate) and an aqueous solution (like sodium bicarbonate) to isolate the dipeptide product.[\[10\]](#)

## Visualizations





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